molecular formula C18H21Cl3N4 B12242960 2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride

2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride

Cat. No.: B12242960
M. Wt: 399.7 g/mol
InChI Key: IPQRKZIPKTUUKX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a naphthyridine core. The trihydrochloride form indicates that it is a salt with three hydrochloride ions associated with it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride typically involves multi-step organic synthesisCommon reagents used in these steps include boronic acids, halides, and catalysts for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, copper iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H21Cl3N4

Molecular Weight

399.7 g/mol

IUPAC Name

2-piperidin-4-yl-6-pyridin-4-yl-1,8-naphthyridine;trihydrochloride

InChI

InChI=1S/C18H18N4.3ClH/c1-2-17(14-5-9-20-10-6-14)22-18-15(1)11-16(12-21-18)13-3-7-19-8-4-13;;;/h1-4,7-8,11-12,14,20H,5-6,9-10H2;3*1H

InChI Key

IPQRKZIPKTUUKX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4.Cl.Cl.Cl

Origin of Product

United States

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